molecular formula C11H17NO2 B5097548 1-(3,4-dimethoxyphenyl)-N-methylethanamine CAS No. 40023-75-4

1-(3,4-dimethoxyphenyl)-N-methylethanamine

Cat. No.: B5097548
CAS No.: 40023-75-4
M. Wt: 195.26 g/mol
InChI Key: OVAURWWPGDNSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-N-methylethanamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a dimethoxyphenyl group attached to an ethanamine backbone. It is of interest in various fields of scientific research due to its structural properties and potential biological activities.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(12-2)9-5-6-10(13-3)11(7-9)14-4/h5-8,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAURWWPGDNSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256363
Record name 3,4-Dimethoxy-N,α-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-75-4
Record name 3,4-Dimethoxy-N,α-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40023-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-N,α-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)-N-methylethanamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol, followed by amination to introduce the ethanamine group. The reduction step can be achieved using catalytic hydrogenation with hydrogen gas and a suitable catalyst such as palladium on carbon .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Nitrile Hydrogenation

  • Starting Material : 3,4-dimethoxyphenylacetonitrile

  • Reagents : Methylamine, hydrogen gas, and a supported catalyst (e.g., copper chromite, group IB/VIII metals).

  • Conditions :

    • Temperature : 20°–200°C (preferably 70°–160°C)

    • Pressure : 1–300 bar (preferably 50–270 bar)

    • Solvent : Methanol, N-methylpyrrolidone, or tetrahydrofuran .

  • Mechanism : The nitrile group undergoes catalytic hydrogenation to form the primary amine, followed by methylation at the nitrogen center. Substituted methylamines (e.g., benzylmethylamine) may lose their protecting groups under these conditions .

Amide Reduction

  • Intermediate : 3,4-dimethoxyphenylpropionamide

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Conditions : Anhydrous ether or THF, typically at reflux.

  • Mechanism : Reduction of the amide to the corresponding ethanamine, followed by methylation to yield the target compound .

Oxidation Reactions

The compound undergoes oxidation to form derivatives such as quinones or carboxylic acids.

Reagents and Conditions

Reaction TypeReagentsConditionsMajor Products
OxidationPotassium permanganate (KMnO₄), chromium trioxide (CrO₃)Acidic or neutral aqueous solutionsQuinones, carboxylic acids

Reduction Reactions

Reduction typically targets functional groups beyond the amine, such as aromatic rings or ketones (if present).

Reagents and Conditions

Reaction TypeReagentsConditionsMajor Products
ReductionLiAlH₄, NaBH₄Anhydrous ether, THFAlcohols, amines

Substitution Reactions

The amine group is susceptible to nucleophilic substitution, while the aromatic ring may undergo electrophilic substitution.

Reagents and Conditions

Reaction TypeReagentsConditionsMajor Products
AlkylationAlkyl halides (e.g., methyl bromide)Basic conditions (e.g., NaOH)N-alkylated derivatives
Electrophilic SubstitutionBromine, nitric acidLewis acid catalysts (e.g., FeCl₃)Brominated or nitrated derivatives

Stability and Side Reactions

  • Thermal Degradation : The compound may lose methoxy groups or undergo ring-opening under high temperatures (>200°C).

  • Acidic Conditions : Protonation of the amine can lead to salt formation (e.g., hydrochloride salts), which may precipitate under certain conditions .

Catalytic Hydrogenation

This reaction is central to the compound’s synthesis and involves:

  • Catalyst : Palladium or nickel-based catalysts.

  • Conditions : High pressure (50–270 bar) and moderate temperatures (70–160°C) .

Research Findings

  • MAO Inhibition : The compound exhibits monoamine oxidase (MAO) inhibitory activity, increasing neurotransmitter levels (e.g., serotonin, dopamine).

  • Pharmacological Effects : Structurally related compounds show psychoactive effects in rodent models, including modulation of anxiety and depression-like behaviors.

Comparative Analysis of Reaction Types

Reaction TypeKey FeaturesApplications
HydrogenationHigh yield, selective amine formationIndustrial synthesis
OxidationFunctional group interconversionDerivatization for therapeutic use
SubstitutionDiverse reactivityPharmaceutical lead optimization

Scientific Research Applications

Pharmaceutical Research

DMPEA's structural resemblance to known psychoactive compounds suggests potential applications in pharmacology. It has been studied for its effects on neurotransmitter systems, particularly:

  • Monoamine Oxidase Inhibition : DMPEA exhibits some activity as a monoamine oxidase inhibitor, which may influence mood and cognitive functions.
  • Potential Antidepressant Properties : Due to its interactions with serotonin and dopamine pathways, DMPEA is being explored for its potential antidepressant effects.

Neuropharmacology

The compound's ability to affect dopaminergic pathways makes it a candidate for research into treatments for disorders like depression and anxiety. Its biochemical interactions could provide insights into novel therapeutic strategies.

Toxicology Studies

Research has also focused on the safety profile of DMPEA. Given its psychoactive properties, understanding its metabolic pathways and potential toxicity is crucial for evaluating its use in clinical settings.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of DMPEA. For example:

  • A study published in the Journal of Analytical Toxicology examined the metabolic pathways of DMPEA analogs and their effects on human health .
  • Another study highlighted DMPEA's potential as a therapeutic agent in treating mood disorders by modulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-methylethanamine involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dimethoxyphenyl)-N-methylethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties compared to its analogues.

Biological Activity

1-(3,4-Dimethoxyphenyl)-N-methylethanamine, commonly referred to as a derivative of the phenethylamine class, exhibits notable biological activity that has garnered attention in pharmacological research. This compound is structurally related to various psychoactive substances, which may influence its interaction with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H17N
  • Molecular Weight : 191.27 g/mol
  • IUPAC Name : this compound

This compound's methoxy groups on the aromatic ring contribute to its lipophilicity and receptor-binding properties.

Research indicates that compounds similar to this compound may exert their biological effects primarily through interactions with various neurotransmitter receptors. These include:

  • Serotonin Receptors : The compound likely acts as an agonist at serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and psychedelic effects .
  • Dopamine Receptors : It may also interact with dopaminergic pathways, influencing reward mechanisms and potentially contributing to stimulant effects .

Neurochemical Effects

Studies have shown that similar phenethylamines can significantly alter neurotransmitter levels in the brain. For instance, compounds like 25I-NBOMe have been documented to increase dopamine and serotonin levels in specific brain regions, suggesting a potential for similar activity in this compound .

Case Studies

Several case studies highlight the implications of using compounds in the same class as this compound:

  • Case Study A : A young adult experienced severe agitation and respiratory distress after consuming a phenethylamine derivative. Autopsy findings revealed significant cardiovascular strain attributed to drug toxicity.
  • Case Study B : Reports indicated multiple instances of acute kidney injury linked to the use of NBOMe derivatives, emphasizing the need for caution regarding compounds with similar structures .

Table 1: Comparative Binding Affinities of Phenethylamines

Compound5-HT2A Ki (nM)Dopamine D2 Ki (nM)
25I-NBOMe0.6130
25B-NBOMe0.510
This compoundTBDTBD

Note: Ki values for this compound are yet to be determined (TBD) in available literature.

Q & A

Q. What synthetic methods are available for 1-(3,4-dimethoxyphenyl)-N-methylethanamine, and how can reaction conditions be optimized?

The compound is commonly synthesized via the Eschweiler-Clarke reaction , where 2-(3,4-dimethoxyphenyl)ethanamine reacts with formaldehyde and formic acid in methanol. Key parameters include:

  • Reaction temperature : Room temperature or mild heating (e.g., reflux).
  • Purification : Evaporation of methanol followed by pH adjustment to 14 with KOH to precipitate the product.
  • Challenges : Contamination with unreacted starting material (e.g., ~8% dopamine detected via <sup>1</sup>H NMR) .
  • Yield : Typical yields range from 66% to 81%, depending on purification efficiency .

Q. How is the purity of this compound validated in pharmaceutical research?

The compound is used as a pharmacopeial reference standard (e.g., Verapamil hydrochloride Impurity B). Analytical methods include:

  • Chromatography : HPLC or GC with retention time matching.
  • Spectroscopy : <sup>1</sup>H NMR (δ 6.7–6.8 ppm for aromatic protons; δ 2.4–2.6 ppm for N-methyl groups) .
  • Mass spectrometry : Molecular ion peaks matching the expected m/z (C11H17NO2, theoretical MW 195.26) .

Q. What are the key physicochemical properties of this compound and its salts?

  • Free base : Liquid at room temperature; prone to oxidation.
  • Hydrochloride salt : Crystalline solid with melting point 140–142°C .
  • Solubility : Freely soluble in methanol, DMSO; sparingly soluble in water (<1 mg/mL) .

Advanced Research Questions

Q. How can synthetic byproducts or contaminants in this compound be identified and mitigated?

  • Common impurities : Residual dopamine (detected via <sup>1</sup>H NMR at δ 6.5–6.6 ppm) or unreacted formaldehyde.
  • Mitigation strategies :
    • Extended vacuum drying : Reduces volatile impurities (e.g., dioxane) .
    • Recrystallization : Using ethanol/water mixtures improves purity.
    • Chromatographic purification : Flash chromatography with silica gel (eluent: ethyl acetate/hexane) .

Q. How does the compound’s structural conformation influence its reactivity in polymer synthesis?

this compound serves as a precursor in synthesizing helical polyacetylenes with carbamate or eugenol moieties. Key observations:

  • Catalyst compatibility : Rhodium-based catalysts (e.g., (nbd)Rh<sup>+</sup>[η<sup>6</sup>-C6H5B–(C6H5)3]) yield high-molecular-weight polymers (13,900–18,400 g/mol) .
  • Solubility : The methoxy groups enhance solubility in organic solvents (e.g., THF, chloroform), enabling controlled polymerization .

Q. What analytical discrepancies arise when characterizing this compound, and how are they resolved?

  • NMR anomalies : Overlapping signals from methoxy (δ 3.8–3.9 ppm) and methylamine groups (δ 2.4–2.6 ppm) can obscure integration.
    • Solution : Use <sup>13</sup>C NMR or 2D COSY to resolve signal assignments .
  • Mass spectrometry adducts : Sodium or potassium adducts ([M+Na]<sup>+</sup>, [M+K]<sup>+</sup>) may complicate molecular ion identification.
    • Solution : Employ high-resolution MS (HRMS) or derivatization (e.g., acetylation) .

Q. How does the compound’s stability vary under different storage conditions?

  • Free base : Degrades via oxidation (darkening color); store under inert gas (N2 or Ar) at −20°C .
  • Hydrochloride salt : Stable for ≥5 years at −20°C in airtight containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.